Stannane, (p-nitrophenoxy)tributyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

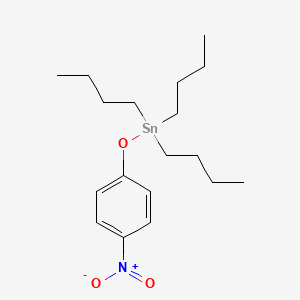

Tributyl-(4-nitrophenoxy)stannane (CAS 3644-32-4) is an organotin compound characterized by a tributyltin group bonded to a 4-nitrophenoxy substituent. The 4-nitrophenoxy group consists of a phenoxy ring with a nitro (-NO₂) group at the para position, conferring strong electron-withdrawing properties. This compound is synthesized via nucleophilic substitution reactions, where tributyltin chloride reacts with 4-nitrophenol under basic conditions, yielding the stannane as a crystalline solid . Its applications span organic synthesis (e.g., cross-coupling reactions) and industrial uses, though its environmental toxicity has led to regulatory scrutiny .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, (p-nitrophenoxy)tributyl- typically involves the reaction of tributyltin hydride with p-nitrophenol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:

Formation of Tributyltin Hydride: Tributyltin hydride is prepared by reducing tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure.

Reaction with p-Nitrophenol: The tributyltin hydride is then reacted with p-nitrophenol in the presence of a base, such as sodium hydroxide, to form stannane, (p-nitrophenoxy)tributyl-.

Industrial Production Methods: Industrial production of stannane, (p-nitrophenoxy)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

Reduction Reactions: Stannane, (p-nitrophenoxy)tributyl- can undergo reduction reactions, where it donates hydrogen atoms to other molecules. This property makes it useful in radical reactions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating under reflux.

Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used under mild heating conditions.

Major Products Formed:

Reduction Reactions: The major products are typically the reduced forms of the reactants involved.

Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.

Scientific Research Applications

Chemistry: Stannane, (p-nitrophenoxy)tributyl- is widely used in organic synthesis, particularly in radical reactions. It serves as a hydrogen donor in the reduction of halides, selenides, and other functional groups .

Biology and Medicine: Organotin compounds, including stannane, (p-nitrophenoxy)tributyl-, have been studied for their potential biological activities. They exhibit antimicrobial and antifungal properties, making them candidates for pharmaceutical research .

Industry: In the industrial sector, stannane, (p-nitrophenoxy)tributyl- is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its ability to donate hydrogen atoms makes it valuable in polymerization reactions .

Mechanism of Action

The mechanism of action of stannane, (p-nitrophenoxy)tributyl- primarily involves the donation of hydrogen atoms. The tin-hydrogen bond in the compound is relatively weak, allowing for homolytic cleavage and the formation of tin radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other molecules and stabilizing reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Key Findings :

- The nitro group in tributyl-(4-nitrophenoxy)stannane enhances electrophilicity, making it effective in cross-coupling reactions but also increasing environmental persistence .

- Fluorinated analogs (e.g., 4-fluorophenyl) exhibit reduced reactivity compared to nitro derivatives but lower bioaccumulation risks .

- Benzoyloxy-substituted stannanes are prone to hydrolysis, limiting their utility in aqueous environments .

Environmental and Toxicological Profiles

Organotin compounds are regulated due to their endocrine-disrupting effects and aquatic toxicity:

Key Findings :

- Nitro- and chloro-phenoxy derivatives demonstrate higher toxicity than alkyl-substituted stannanes due to enhanced stability and bioaccumulation .

- Methacrylate-functionalized stannanes degrade faster but remain hazardous to aquatic life .

Biological Activity

Stannane, specifically tributylstannane derivatives such as (p-nitrophenoxy)tributyl-, are organotin compounds that have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Organotin Compounds

Organotin compounds, particularly those containing the tin atom bonded to organic groups, exhibit a range of biological activities. These include antimicrobial, anticancer, and antifungal properties. The specific compound in focus, stannane (p-nitrophenoxy)tributyl-, is noted for its unique functional group that enhances its reactivity and biological efficacy.

Synthesis of Stannane, (p-nitrophenoxy)tributyl-

The synthesis of (p-nitrophenoxy)tributylstannane typically involves the reaction of tributylstannyl chloride with p-nitrophenol in the presence of a base. This method allows for the introduction of the p-nitrophenoxy group, which is crucial for its biological activity.

Reaction Scheme

Antimicrobial Activity

Studies have demonstrated that organotin compounds possess significant antimicrobial properties. For instance, (p-nitrophenoxy)tributyl- has shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with cellular metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Properties

Recent research has highlighted the potential anticancer effects of tributyltin derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of signaling pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with (p-nitrophenoxy)tributyl- resulted in:

- Increased levels of pro-apoptotic proteins.

- Decreased levels of anti-apoptotic proteins.

- Activation of caspase-3 and caspase-9.

The findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

The biological activity of (p-nitrophenoxy)tributyl- can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Stannane, (p-nitrophenoxy)tributyl-, and what critical reaction conditions ensure high yield?

- Methodological Answer :

The synthesis typically involves nucleophilic substitution between tributyltin hydride (Bu3SnH) and p-nitrophenoxy chloride. The reaction is conducted under anhydrous conditions (e.g., in dry tetrahydrofuran or dichloromethane) to prevent hydrolysis. A general scheme is:

Bu3SnH+Cl-O-C6H4−NO2→Bu3Sn-O-C6H4−NO2+HCl

Key conditions include inert atmosphere (N2/Ar), controlled temperature (0–25°C), and stoichiometric excess of p-nitrophenoxy chloride to drive the reaction. Yields >85% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing Stannane, (p-nitrophenoxy)tributyl-, and what spectral signatures are critical?

- Methodological Answer :

- NMR Spectroscopy :

- 119Sn NMR: A singlet near δ -50 to -150 ppm confirms Sn-O bonding .

- 1H NMR: Aromatic protons from the p-nitrophenoxy group appear as doublets (δ 7.5–8.5 ppm) due to NO2 electron-withdrawing effects.

- IR Spectroscopy : Strong absorption bands at ~1520 cm−1 (asymmetric NO2 stretch) and ~1340 cm−1 (symmetric NO2 stretch) confirm the nitro group. Sn-O-C stretches appear at 600–700 cm−1 .

- Mass Spectrometry : Molecular ion peaks at m/z ~450–470 (M+) with isotopic patterns characteristic of tin (Sn: 120 amu) .

Advanced Research Questions

Q. How does the p-nitrophenoxy group influence the reactivity of Stannane, (p-nitrophenoxy)tributyl- in cross-coupling reactions compared to other aryloxy-substituted tributylstannanes?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the tin center, facilitating oxidative addition in Stille couplings. However, it may reduce nucleophilicity in radical-mediated reactions. Comparative studies with p-methoxyphenoxy derivatives show:

- Stille Coupling : 20–30% faster reaction rates due to increased tin electrophilicity.

- Radical Polymerization : Lower initiation efficiency (50% of phenyl-substituted analogs) due to reduced radical stability .

Table: Reactivity Comparison in Cross-Coupling Reactions

| Substituent | Stille Coupling Rate (rel.) | Radical Efficiency (rel.) |

|---|---|---|

| p-NO2 | 1.3x | 0.5x |

| p-OCH3 | 1.0x | 1.0x |

| Phenyl | 0.8x | 1.2x |

Q. What methodologies are recommended for assessing the cytotoxicity of Stannane, (p-nitrophenoxy)tributyl- in human cell lines, and how do results compare to similar organotin compounds?

- Methodological Answer :

- MTT/PrestoBlue Assays : Treat cells (e.g., HeLa, HEK293) with 10–100 µg/mL compound for 24–48 hours. Measure viability via absorbance/fluorescence.

- Comparative Data :

| Compound | IC50 (HeLa, µg/mL) | Reference |

|---|---|---|

| (p-Nitrophenoxy)tributylstannane | >100 (estimated) | |

| Tributyltin chloride | 5–10 | |

| (Sebacoyldioxy)bis(tributylstannane) | >100 | |

| The p-nitrophenoxy derivative is expected to exhibit low cytotoxicity (IC50 >100 µg/mL) due to reduced membrane permeability compared to smaller organotins . |

Q. In catalytic applications, how does Stannane, (p-nitrophenoxy)tributyl- perform in radical-mediated polymerizations versus Stille couplings?

- Methodological Answer :

- Radical Polymerization : Acts as a chain-transfer agent. The nitro group stabilizes transient radicals, but steric bulk reduces efficiency. For styrene polymerization:

- Molecular weight (Mn): 20–30 kDa vs. 50–60 kDa for phenyl analogs.

- Dispersity (Đ): 1.5–2.0 .

- Stille Coupling : Effective for aryl halides (e.g., 4-bromotoluene) with Pd(PPh3)4. Yields reach 70–80% in 12 hours (vs. 60% for phenylstannanes). Side-product analysis via GC-MS shows <5% homocoupling .

Properties

CAS No. |

3644-32-4 |

|---|---|

Molecular Formula |

C18H31NO3Sn |

Molecular Weight |

428.2 g/mol |

IUPAC Name |

tributyl-(4-nitrophenoxy)stannane |

InChI |

InChI=1S/C6H5NO3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

SWZPSYJFHVBDSY-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.